1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine
Description
1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenyl group and a 4-methoxy-3-nitrobenzenesulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-methoxy-3-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O5S/c1-27-17-5-3-13(11-16(17)22(23)24)28(25,26)21-8-6-20(7-9-21)15-10-12(18)2-4-14(15)19/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJRUILRZSBBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nitration: The nitration of 4-methoxybenzenesulfonyl chloride to introduce the nitro group.
Chlorination: The chlorination of 2,5-dichloroaniline to obtain the 2,5-dichlorophenyl group.
Coupling Reaction: The coupling of the nitrated and chlorinated intermediates with piperazine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of dechlorinated or denitrated products.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body to modulate biological pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease processes.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2,5-Dichlorophenyl)piperazine: Lacks the methoxy and nitrobenzenesulfonyl groups, resulting in different pharmacological properties.
4-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine: Lacks the dichlorophenyl group, leading to variations in biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
